2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

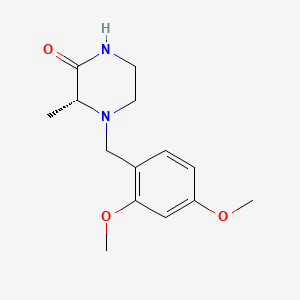

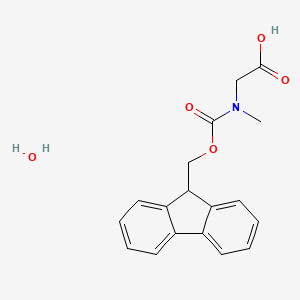

“2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate” is also known as Fmoc-sarcosine Hydrate . It is an unnatural amino acid derived from a C-H Activation methodology .

Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.

Molecular Structure Analysis

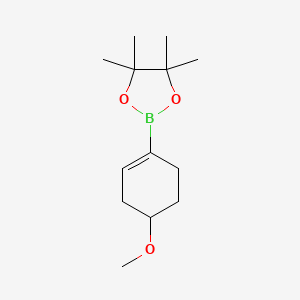

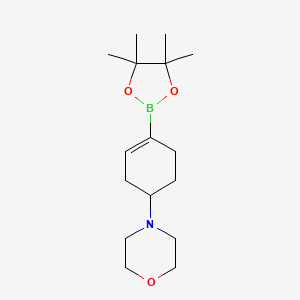

The molecular structure of this compound is complex, with a fluorenyl group attached to a methoxy carbonyl group, which is further attached to a methyl amino group and an acetic acid group .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 341.36 g/mol . It is a solid at room temperature and has a boiling point of 602.6°C at 760 mmHg .

Scientific Research Applications

Biomass Pyrolysis and Polymer Applications

The pyrolysis of polysaccharides, which involves thermal decomposition in the absence of oxygen, generates various compounds including acetic acid. The study by Ponder and Richards (1994) on the mechanisms of polysaccharide pyrolysis has shown the formation of acetic acid among other compounds from the degradation of naturally occurring and synthetic polysaccharides. This process is crucial for understanding the chemical pathways in biomass conversion technologies and has implications for polymer synthesis and environmental science (Ponder & Richards, 1994).

Drug Synthesis

Levulinic acid (LEV), derived from biomass, is identified as a key building block chemical for drug synthesis. It possesses carbonyl and carboxyl functional groups, making it a versatile component in the synthesis of various pharmaceuticals. Zhang et al. (2021) highlighted LEV's potential in cancer treatment, medical materials, and other fields, emphasizing its role in simplifying drug synthesis processes and reducing costs (Zhang et al., 2021).

Environmental Science

The treatment and recovery of wastewater from industrial processes, including pesticide production, involve removing toxic pollutants like 2,4-dichlorphenoxyacetic acid (2,4-D). The work by Goodwin et al. (2018) on wastewater treatment highlights the importance of understanding the chemical properties and environmental behaviors of such compounds for effective environmental management and pollution control (Goodwin et al., 2018).

Advanced Oxidation Processes

Qutob et al. (2022) reviewed advanced oxidation processes (AOPs) for the degradation of acetaminophen in water, leading to the generation of by-products like hydroquinone, 1,4-benzoquinone, and acetic acid. Understanding these processes is vital for water treatment technologies and mitigating the environmental impact of pharmaceutical contaminants (Qutob et al., 2022).

Safety and Hazards

properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4.H2O/c1-19(10-17(20)21)18(22)23-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,16H,10-11H2,1H3,(H,20,21);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJSWOOWOONPRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718283 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methylglycine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77128-70-2 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methylglycine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Butenoic acid, 2-[(ethoxycarbonyl)amino]-, methyl ester](/img/no-structure.png)